H-Ala-Ala-Lys-OH, also known as L-alanylasparagine, is a tripeptide consisting of two alanine residues and one lysine residue. This compound is notable for its potential applications in various fields, including biochemistry and pharmaceuticals. It can be synthesized through several methods, which are crucial for producing peptides with specific sequences and functionalities.
The tripeptide is primarily obtained through synthetic methods in peptide chemistry, specifically solid-phase peptide synthesis and solution-phase synthesis techniques. Its hydrochloride salt form (H-Ala-Ala-Lys-OH hydrochloride) is commercially available and can be analyzed using various analytical techniques, including mass spectrometry and high-performance liquid chromatography .
H-Ala-Ala-Lys-OH belongs to the class of peptides, which are short chains of amino acids linked by peptide bonds. It is classified under biologically active peptides due to its structural composition and potential biological activities.
The synthesis of H-Ala-Ala-Lys-OH can be achieved through several methods:
The synthesis often utilizes coupling agents such as PyBOP (benzotriazol-1-yloxy) or DIC (diisopropylcarbodiimide) to facilitate peptide bond formation while minimizing epimerization—a common issue in peptide synthesis that can lead to unwanted isomers .
H-Ala-Ala-Lys-OH has a specific molecular structure characterized by:
The structure can be represented in various forms, including two-dimensional diagrams that illustrate the connectivity between atoms and three-dimensional models that depict spatial arrangements.
H-Ala-Ala-Lys-OH can undergo several chemical reactions typical for peptides:
The efficiency of these reactions can depend on factors such as pH, temperature, and the presence of catalysts or protecting groups.
The biological activity of H-Ala-Ala-Lys-OH may involve:
While specific mechanisms for H-Ala-Ala-Lys-OH are less documented compared to larger peptides or proteins, understanding its interactions at a molecular level is essential for elucidating its biological roles.
H-Ala-Ala-Lys-OH has several applications in scientific research:
Alanine’s prominence in peptide design stems from its dual role as a metabolically stable, non-polar amino acid that minimally disrupts secondary structures. Early therapeutic peptides leveraged alanine-rich sequences primarily for their proteolytic resistance and conformational predictability. The discovery of endogenous peptides like dynorphin A (Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln) highlighted alanine’s absence as a vulnerability site for enzymatic degradation, prompting strategic Ala-for-X substitutions to enhance stability [4]. This empirical approach evolved into systematic backbone engineering:
Table 1: Engineering Strategies for Alanine-Rich Therapeutic Peptides
Strategy | Objective | Example Peptide | Impact on H-Ala-Ala-Lys-OH Relevance |
---|---|---|---|
N-terminal acetylation | Charge neutralization | Ac-[Ala]⁵-Lys-OH | Mimics zwitterionic state at physiological pH |
Lipidation (C16) | Serum albumin binding | Liraglutide (GLP-1 analog) | Enhances plasma residence time |
D-amino acid substitution | Protease resistance | D-Ala-enkephalin | Stabilizes N-terminal Ala-Ala motif |
PEGylation | Reduced renal clearance | PEGylated interferon-α | Demonstrates applicability to small peptides |
Contemporary peptide-drug conjugates (PDCs) exploit alanine’s versatility further. The N-terminal Ala-Ala sequence in H-Ala-Ala-Lys-OH provides an ideal attachment point for cytotoxic payloads or imaging agents via amine-specific coupling, avoiding functional interference with the C-terminal lysine’s charge or side chain reactivity [9]. This design principle mirrors ADC (Antibody-Drug Conjugate) optimization but benefits from peptides’ superior membrane permeability—particularly for intracellular targets inaccessible to antibodies [9].
Positional isomerism—altering residue order within a peptide sequence—induces profound functional divergence despite identical amino acid compositions. H-Ala-Ala-Lys-OH and its isomers (H-Ala-Lys-Ala-OH, H-Lys-Ala-Ala-OH) exhibit starkly distinct biochemical profiles attributable to charge distribution, backbone flexibility, and solvent exposure patterns:
Table 2: Biophysical Properties of Ala-Ala-Lys Positional Isomers
Isomer | Theoretical pI | GRAVY Hydropathy Index | Dominant Conformation (Predicted) |
---|---|---|---|
H-Ala-Ala-Lys-OH | 10.1 | -1.77 | Extended coil (C-terminal charge) |
H-Ala-Lys-Ala-OH | 9.8 | -1.52 | Partial helix (Lys side chain burial) |
H-Lys-Ala-Ala-OH | 9.6 | -1.35 | Compact turn (N-terminal charge) |
Synthesis and Purification Challenges: Solid-phase synthesis of H-Ala-Ala-Lys-OH using Fmoc chemistry requires orthogonal protection of the lysine ε-amino group (e.g., Boc, Alloc) to prevent branching or lactamization [6]. The Ala-Ala sequence’s low hydrophobicity complicates reverse-phase HPLC purification, often necessiring ion-pairing agents. Notably, H-Lys-Ala-Ala-OH exhibits higher retention times on C18 columns due to its N-terminal hydrophobicity, while H-Ala-Ala-Lys-OH elutes earlier—a critical consideration for isomer separation [6].
Conformational Implications: Molecular dynamics simulations indicate that the Ala-Ala-Lys sequence favors extended conformations exposing the lysine side chain, enhancing its metal-chelating capacity (e.g., Cu²⁺ binding via terminal carboxylate and ε-amine [1]). Conversely, Lys-Ala-Ala adopts compact folds burying its charged groups, reducing solvent-accessible surface area by ~18% compared to H-Ala-Ala-Lys-OH [8]. This structural divergence directly influences biological activity; for instance, Ala-Ala-Lys shows 3-fold higher affinity for phospholipid bilayers than its isomers due to optimal charge spacing [10].
Table 3: Synthetic Protocols for H-Ala-Ala-Lys-OH and Key Isomers
Step | H-Ala-Ala-Lys-OH Protocol | Critical Parameters |
---|---|---|
Resin loading | Fmoc-Lys(Boc)-Wang resin (0.6 mmol/g) | Swelling time: 30 min in DMF |
Chain elongation | Fmoc-Ala-OH (3 eq), HBTU/DIPEA (2.95/6 eq) | Coupling time: 45 min per residue |
Side-chain deprotection | TFA:TIPS:H₂O (95:2.5:2.5), 2 h | Avoid >2% thioanisole to prevent alkylation |
Purification | Semi-prep HPLC, 0.1% TFA/ACN gradient | Purity target: >95% (215 nm) |
Concluding RemarksH-Ala-Ala-Lys-OH epitomizes how subtle variations in peptide sequence—particularly within alanine-rich frameworks—dictate macromolecular behavior. Its historical role in elucidating proteolytic stability mechanisms and contemporary utility in conjugate therapeutics underscores the enduring relevance of tripeptide models. Future research should prioritize in silico prediction of isomer-specific interactions (e.g., using Alphafold2-derived models [3]) and high-throughput screening of Ala/Lys positional libraries to exploit their unrecognized functional diversity.
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: